molecular formula C51H76D3NO13 B562902 Rapamycin-d3 (contains d0) Technical Grade CAS No. 392711-19-2

Rapamycin-d3 (contains d0) Technical Grade

Cat. No.: B562902
CAS No.: 392711-19-2
M. Wt: 917.2
InChI Key: QFJCIRLUMZQUOT-PGDKAFJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rapamycin-d3 is intended for use as an internal standard for the quantification of rapamycin by GC- or LC-MS. Rapamycin is an allosteric inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). It interacts with FKBP prolyl isomerase 1A (FKBP12) to form a complex that binds to and inhibits the kinase activity of mTORC1. Rapamycin inhibits growth of Rh1 and Rh30 rhabdomyosarcoma cells in serum-free medium, with 50% inhibition observed at concentrations of 0.1 and 0.5 ng/ml, respectively, and increases apoptosis in these cells at 100 ng/ml. It also induces autophagy in a variety of cell types. Rapamycin inhibits IL-2-induced proliferation of IL-2-dependent T cells by 50% when used at concentrations less than 5 pM. Formulations containing rapamycin have been used as immunosuppressive agents in the prevention of organ transplant rejection.
Rapamycin-d3 contains three deuterium atoms at the methyl position. It is intended for use as an internal standard for the quantification of rapamycin by GC- or LC-MS. Rapamycin interacts with the cytosolic FK-binding protein 12 (FKBP12) to form a complex which inhibits the mammalian target of rapamycin (mTOR) pathway by directly binding to mTOR Complex 1 (mTORC1). Rapamycin and other inhibitors of mTORC1 signaling show potential in treating cancer, adipogenesis, diabetes, tuberous sclerosis, and cardiovascular disease.

Scientific Research Applications

  • Inhibition of Cell Proliferation : Rapamycin inhibits human renal epithelial cell proliferation, causing cell cycle arrest in the early G1 phase. This effect is partially attributed to the destabilization of cyclin D3 mRNA (Pallet et al., 2005).

  • Cancer Research : Rapamycin has shown potential as an anti-cancer therapeutic, particularly in cancers with elevated PtdIns3K signaling or mutations in the PTEN tumor suppressor. Its role in regulating a cell-survival pathway hyperactive in many cancers makes it a promising candidate for cancer therapy (Guertin & Sabatini, 2005).

  • Regulatory T Cells Expansion : Rapamycin selectively expands CD4+CD25+FoxP3+ regulatory T cells in vitro, which suppresses syngeneic T cell proliferation and prevents allograft rejection in vivo (Battaglia et al., 2005).

  • mTOR Inhibition : Prolonged rapamycin treatment inhibits the assembly of mTORC2 and Akt/PKB signaling in many cell types, impacting apoptosis and antitumor effects (Sarbassov et al., 2006).

  • Anti-Aging Therapeutics : Rapamycin, as an mTOR inhibitor, has been investigated for its potential as an anti-aging therapeutic. While it extends lifespan in genetically heterogeneous mice, its side effects and unclear mechanism pose challenges for human applications (Lamming et al., 2013).

  • Cyclin D3 as a Target : Rapamycin represses cyclin D3 levels in human T lymphocytes, impacting cell cycle regulation and immunosuppressive effects (Hleb et al., 2004).

  • Modulation of T-Cell Function : In patients with Type 1 diabetes, rapamycin modulates CD4+CD25+FOXP3+ regulatory T-cells, refitting their suppressive activity without altering effector T-cell function (Monti et al., 2008).

  • mTORC1 Inhibition : Rapamycin is not a complete inhibitor of the mTORC1 nutrient-sensitive signaling complex. Some functions regulating translation and autophagy are resistant to inhibition by rapamycin (Thoreen & Sabatini, 2009).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Rapamycin-d3 (contains d0) Technical Grade plays a significant role in biochemical reactions. It interferes with protein synthesis . The specific enzymes, proteins, and other biomolecules it interacts with, and the nature of these interactions are not clearly mentioned in the available resources.

Cellular Effects

The specific cellular effects of this compound are not clearly mentioned in the available resources. It is known to interfere with protein synthesis , which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not clearly mentioned in the available resources. As it interferes with protein synthesis , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJCIRLUMZQUOT-STESSXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]/1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C1/C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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